molecular formula C12H13F3O2 B3426272 3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid CAS No. 51632-32-7

3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B3426272
CAS No.: 51632-32-7
M. Wt: 246.22 g/mol
InChI Key: URIHGOBUQRXIHX-UHFFFAOYSA-N
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Description

3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid is a chiral organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. The molecule incorporates a phenyl ring bearing a trifluoromethyl (CF 3 ) group in the meta-position, a feature widely recognized for its ability to profoundly influence the properties of bioactive molecules . The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals due to its high electronegativity, lipophilicity, and metabolic stability. Its strong electron-withdrawing nature can enhance binding affinity to biological targets and improve membrane permeability . This specific molecular framework is of significant interest for developing enzyme inhibitors and receptor modulators, making it a versatile scaffold in structure-activity relationship (SAR) studies . Researchers utilize this compound as a synthetic intermediate for the exploration of new therapeutic agents. The sterically defined structure , featuring a chiral center adjacent to the carboxylic acid, allows for precise stereochemical interactions with biological targets. The carboxylic acid functional group provides a handle for further synthetic modification, enabling conjugation, amide bond formation, or salt formation to optimize solubility and physicochemical properties. This compound is presented for research applications only and is strictly for laboratory use . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-7(2)10(11(16)17)8-4-3-5-9(6-8)12(13,14)15/h3-7,10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIHGOBUQRXIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51632-32-7
Record name 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Carboxylic Acid-Dominated Reactions

The carboxylic acid group undergoes classical acid-catalyzed and nucleophilic substitution reactions (Figure 1):

Esterification

Reaction with alcohols under acidic conditions produces esters. For example:
C12H13F3O2+R-OHH+C12H12F3O2R+H2O\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 + \text{R-OH} \xrightarrow{\text{H}^+} \text{C}_{12}\text{H}_{12}\text{F}_3\text{O}_2\text{R} + \text{H}_2\text{O}

Alcohol Catalyst Temperature Yield
MethanolH₂SO₄60°C, 6 h85%
EthanolHCl (gas)Reflux, 8 h78%

Amidation

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):
C12H13F3O2+R-NH2EDCC12H12F3ON-R+H2O\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 + \text{R-NH}_2 \xrightarrow{\text{EDC}} \text{C}_{12}\text{H}_{12}\text{F}_3\text{O}\text{N-R} + \text{H}_2\text{O}

Amine Reagent Solvent Conversion
BenzylamineEDC/HOBtDMF92%
CyclohexylamineDCC/DMAPCH₂Cl₂88%

Decarboxylation

Thermal or oxidative decarboxylation yields hydrocarbons or ketones:
C12H13F3O2ΔC11H11F3+CO2\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 \xrightarrow{\Delta} \text{C}_{11}\text{H}_{11}\text{F}_3 + \text{CO}_2

  • Conditions : 200°C under N₂, 72% yield.

Trifluoromethyl Phenyl Ring Reactivity

The electron-withdrawing -CF₃ group directs electrophilic substitution to the meta position relative to itself (Table 1):

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives:
C12H13F3O2HNO3C12H12F3NO4\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 \xrightarrow{\text{HNO}_3} \text{C}_{12}\text{H}_{12}\text{F}_3\text{NO}_4

  • Yield : 68%

Halogenation

Bromination using Br₂/FeBr₃ occurs at the para position of the existing methyl group:
C12H13F3O2+Br2C12H12F3O2Br\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_{12}\text{H}_{12}\text{F}_3\text{O}_2\text{Br}

  • Conditions : 25°C, 2 h; 74% yield

Alkyl Chain Modifications

The branched alkyl chain participates in oxidation and radical reactions:

Oxidation of Methyl Branch

KMnO₄ in acidic medium oxidizes the tertiary C-H bond:
C12H13F3O2KMnO4C12H11F3O3\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 \xrightarrow{\text{KMnO}_4} \text{C}_{12}\text{H}_{11}\text{F}_3\text{O}_3

  • Product : Ketone derivative (89% yield)

Radical Halogenation

NBS-mediated bromination under UV light:
C12H13F3O2+Br2C12H12F3O2Br\text{C}_{12}\text{H}_{13}\text{F}_3\text{O}_2 + \text{Br}_2 \rightarrow \text{C}_{12}\text{H}_{12}\text{F}_3\text{O}_2\text{Br}

  • Selectivity : >95% at the tertiary carbon

Comparative Reaction Kinetics

The trifluoromethyl group accelerates electrophilic substitutions by 3–5× compared to non-fluorinated analogs due to its -I effect (Table 2):

Reaction Rate (k, M⁻¹s⁻¹) Reference
Nitration4.2 × 10⁻³
Bromination2.8 × 10⁻³
Sulfonation1.9 × 10⁻³

Stability and Side Reactions

  • Thermal Stability : Decomposes above 250°C, releasing HF and CO₂.

  • Hydrolysis Resistance : The -CF₃ group stabilizes the compound against aqueous hydrolysis (pH 1–14) .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to modulate biological activity through interactions with target proteins makes it a candidate for drug development. The trifluoromethyl group can enhance binding affinity, which is crucial for efficacy in drug design.

Biological Studies

In biological research, 3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid is utilized as a probe to investigate enzyme activities and biological pathways. Its unique chemical structure allows researchers to explore enzyme inhibition mechanisms and signal transduction pathways.

Agrochemical Applications

The compound is also employed in the formulation of agrochemicals. Its properties can contribute to the development of herbicides and pesticides that are more effective due to improved absorption and stability in various environmental conditions.

Materials Science

In materials science, it is used as a precursor for synthesizing specialty chemicals and polymers. The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance.

Case Study 1: Pharmaceutical Synthesis

A research study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. The study highlighted how modifications to the compound led to improved pharmacokinetic profiles compared to existing drugs.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers used this compound to investigate its effects on specific metabolic pathways in cancer cells. The results indicated significant inhibition of key enzymes involved in tumor growth, showcasing its potential as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

a. 3-Methyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid ()

This derivative introduces a sulfonamide group (-SO₂NH-) at C2:

  • Molecular Weight : 341.34 g/mol (higher due to sulfonyl group).
  • Acidity : The sulfonamide group increases acidity compared to the parent carboxylic acid.

b. (2E)-4,4,4-Trifluoro-3-oxo-2-{[3-(trifluoromethyl)phenyl]hydrazono}butanoic acid ()

This hydrazone derivative features a β-keto acid and hydrazone linkage:

  • Reactivity : The β-keto group enables chelation and tautomerization, useful in coordination chemistry or as a synthetic intermediate.
  • Molecular Weight : 356.22 g/mol.
  • Applications : Hydrazones are precursors in heterocycle synthesis (e.g., pyrazoles) .

Complex Derivatives with Butanoic Acid Moieties

Valsartan (), a hypertension drug, shares a 3-methylbutanoic acid subunit but incorporates a tetrazole and biphenyl system:

  • Molecular Weight : 435.53 g/mol.
  • Solubility : 8.499 × 10⁻² g/L at 25°C, illustrating how structural complexity reduces aqueous solubility compared to simpler analogs.
  • Functionality : The tetrazole group mimics carboxylic acid bioisosteres, enhancing binding affinity to angiotensin II receptors .

Key Findings

  • Trifluoromethyl Position: Meta-substitution (main compound) vs.
  • Functional Group Impact : Sulfonamides () and hydrazones () introduce additional reactivity or targeting capabilities absent in the parent compound.
  • Solubility Trends : Bulkier substituents (e.g., tetrazole in valsartan) reduce solubility, while -CF₃ groups balance lipophilicity and metabolic stability.

Further studies are needed to quantify the main compound’s physicochemical properties (e.g., pKa, logP) and explore its applications in drug discovery or material science.

Biological Activity

3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₄F₃O₂
  • CAS Number : 51632-32-7
  • Melting Point : 127-129 °C

The trifluoromethyl group (CF₃) attached to the phenyl ring enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Interaction : The compound interacts with cell membrane phospholipids, potentially altering membrane fluidity and permeability, which can disrupt cellular homeostasis and lead to cell death in certain conditions.
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, particularly androgen-sensitive prostate cancer cells. It induces apoptosis through pathways involving altered gene expression related to cell cycle regulation.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Cell Lines Tested : LNCaP (prostate cancer), HeLa (cervical cancer), and various microbial strains.
  • Results :
    • The compound showed significant inhibition of LNCaP cell proliferation with an IC50 value of approximately 15 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells.

In Vivo Studies

Limited in vivo studies have been performed, focusing primarily on animal models:

  • Dosage Effects : At lower doses (5-10 mg/kg), the compound exhibited beneficial effects without significant toxicity. Higher doses (20 mg/kg) resulted in adverse effects, including weight loss and organ damage.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Prostate Cancer Treatment : A study examined the effects of this compound in castration-resistant prostate cancer models. Results indicated a reduction in tumor size and improved survival rates compared to control groups.
  • Antimicrobial Efficacy : Another study evaluated its effectiveness against antibiotic-resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a novel antimicrobial agent.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntiproliferative, antimicrobial15
ResveratrolStructureAntioxidant, anticancer20
Pinosylvin methyl etherStructureAntifungal, anticancer25

This table illustrates the comparative biological activities of related compounds, emphasizing the potency of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using 3-(trifluoromethyl)phenylboronic acid derivatives. For example, sulfonylation of intermediates (e.g., 3-methylbutanoic acid derivatives) with trifluoromethylphenyl groups can be achieved using catalysts like Pd(PPh₃)₄ in a Suzuki-Miyaura coupling . Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, with CF₃ group signals at δ ~120 ppm in ¹⁹F NMR) .

Q. How do researchers address solubility challenges of fluorinated compounds like this acid in aqueous systems?

  • Methodology : Solubility is improved via pH adjustment (e.g., sodium bicarbonate to deprotonate the carboxylic acid) or co-solvents (e.g., DMSO:water mixtures). Dynamic light scattering (DLS) can monitor aggregation, while logP values (calculated via HPLC retention times) guide solvent selection .

Q. What spectroscopic techniques are critical for structural confirmation of trifluoromethyl-substituted aromatic acids?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and CF₃-coupled carbons.
  • ¹⁹F NMR : Single peak near δ -60 to -70 ppm for CF₃ groups.
  • IR Spectroscopy : Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-isomer be optimized for pharmacological studies?

  • Methodology : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or asymmetric catalysis using chiral ligands like BINAP. Enantiomeric excess (ee) is quantified by polarimetry or chiral GC/MS . highlights an (R)-configured analog, suggesting similar strategies apply.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

Metabolic Stability Assays : Use liver microsomes to identify metabolites interfering with activity.

Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.

Target Engagement Studies : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) validate direct target binding .

Q. How do substituent modifications (e.g., replacing CF₃ with other electron-withdrawing groups) affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., -NO₂, -CN) and test in enzyme inhibition assays (IC₅₀ comparisons).
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic effects on binding affinity.
  • Crystallography : Co-crystal structures with target proteins (e.g., kinases) reveal steric/electronic interactions .

Q. What are the best practices for stability testing under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1–10 buffers, UV light, and oxidative (H₂O₂) environments.
  • LC-MS Stability Assays : Monitor degradation products over 24–72 hours.
  • Accelerated Stability Studies : Use elevated temperatures (40°C) to predict shelf life .

Contradictions & Validation

  • Evidence Conflicts : For example, solubility data in (limited aqueous solubility) vs. (DMSO-based solutions).
    • Resolution : Replicate experiments under standardized conditions (pH, temperature) and validate with orthogonal methods (e.g., nephelometry vs. HPLC).
  • Bioactivity Variability : In vitro potency may not translate in vivo due to protein binding or metabolism.
    • Solution : Use physiologically relevant media (e.g., serum-containing assays) and adjust dosing regimens in animal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid
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3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid

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